4-Hydroxy-7-cyanoquinoline
Overview
Description
4-Hydroxy-7-cyanoquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties and have been utilized in various therapeutic applications. The compound’s structure consists of a quinoline ring with a hydroxyl group at the 4th position and a cyano group at the 7th position, making it a unique and valuable molecule in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as coumarin derivatives, have a wide range of targets due to their diverse physiological effects .
Mode of Action
It’s known that coumarin derivatives can interact with their targets in various ways, leading to different physiological effects . For instance, some coumarin derivatives have antibiotic activity, suggesting they might interact with bacterial proteins or enzymes to inhibit their function .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, which could lead to their diverse physiological effects .
Result of Action
It’s known that coumarin derivatives can have various physiological effects, including antibiotic activity .
Biochemical Analysis
Cellular Effects
The effects of 4-Hydroxy-7-cyanoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are essential for its biotransformation . These interactions can lead to the formation of various metabolites, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within the cell. The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to increased biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-7-cyanoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline derivatives with acrylonitrile, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, amination, and deprotection to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-cyanoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-cyanoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
4-Hydroxyquinoline: Similar structure but lacks the cyano group, used in various medicinal applications.
7-Cyanoquinoline: Similar structure but lacks the hydroxyl group, also used in medicinal chemistry.
Uniqueness: 4-Hydroxy-7-cyanoquinoline is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-1H-quinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPFPQFPWYYNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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